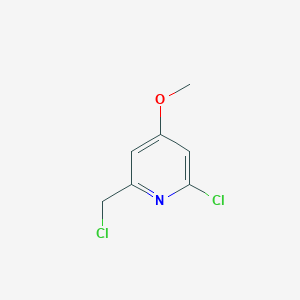
2-Chloro-6-(chloromethyl)-4-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-6-(氯甲基)-4-甲氧基吡啶是一种有机化合物,属于吡啶衍生物类。它以吡啶环上连接的氯和甲氧基为特征。
准备方法
合成路线和反应条件
2-氯-6-(氯甲基)-4-甲氧基吡啶的合成通常涉及对4-甲氧基吡啶进行氯化,然后引入氯甲基。一种常见的方法是将4-甲氧基吡啶与亚硫酰氯反应,在2位引入氯原子。然后与甲醛和盐酸反应,在6位引入氯甲基。
工业生产方法
2-氯-6-(氯甲基)-4-甲氧基吡啶的工业生产通常采用类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的产率和纯度高。在工业环境中,使用连续流反应器和先进的提纯技术,如蒸馏和结晶,是常见的。
化学反应分析
反应类型
2-氯-6-(氯甲基)-4-甲氧基吡啶会发生各种类型的化学反应,包括:
取代反应: 氯原子可以被其他亲核试剂取代,例如胺、硫醇和醇盐。
氧化反应: 甲氧基可以被氧化形成相应的醛或酸。
还原反应: 氯甲基可以用还原剂(如氢化铝锂)还原成甲基。
常见试剂和条件
取代反应: 常见的试剂包括氨基钠、硫醇钾和醇盐钠。反应通常在极性非质子溶剂中进行,如二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF)。
氧化反应: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原反应: 氢化铝锂或硼氢化钠通常在无水醚溶剂中使用。
主要形成的产物
取代反应: 根据所使用的亲核试剂,产物包括各种取代的吡啶。
氧化反应: 产物包括醛或羧酸。
还原反应: 主要产物是2-氯-6-甲基-4-甲氧基吡啶。
科学研究应用
2-氯-6-(氯甲基)-4-甲氧基吡啶在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 它被研究用于其潜在的生物活性,包括抗菌和抗癌活性。
医药: 它被探索用于开发新的药物。
工业: 它被用于生产农用化学品、染料和其他工业化学品。
作用机理
2-氯-6-(氯甲基)-4-甲氧基吡啶的作用机理涉及它与各种分子靶标的相互作用。氯甲基可以与生物分子中的亲核位点形成共价键,导致酶活性的抑制或细胞过程的破坏。甲氧基可以增强化合物的亲脂性,促进其穿过细胞膜,增加其生物利用度。
作用机制
The mechanism of action of 2-Chloro-6-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
类似化合物
2-氯-6-(三氯甲基)吡啶: 结构相似,但具有三氯甲基而不是氯甲基。
2-氯-6-甲基吡啶: 缺少甲氧基,并具有甲基而不是氯甲基。
4-甲氧基-2-氯吡啶: 相似,但甲氧基在4位,氯在2位。
独特性
2-氯-6-(氯甲基)-4-甲氧基吡啶的独特之处在于它同时具有氯和甲氧基,赋予其独特的化学反应性和潜在的生物活性。这些官能团的组合使其成为有机合成中的多功能中间体,以及各种研究应用中宝贵的化合物。
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2-chloro-6-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
InChI 键 |
HNWRPOYSLKQJJG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


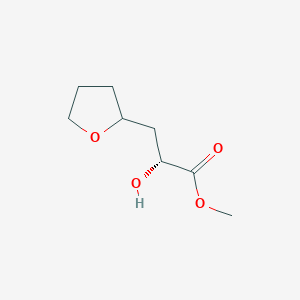

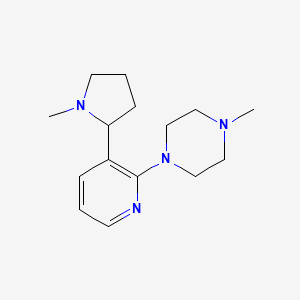
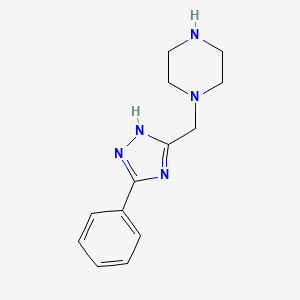
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)


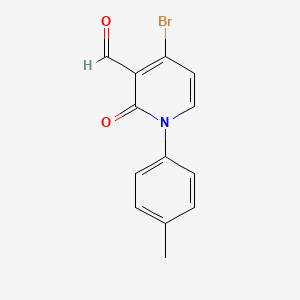




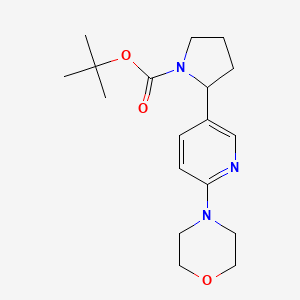
![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)
